BI 689648

Aldosterone Synthase CYP11B2 Inhibition Selectivity

BI 689648 is the aldosterone synthase inhibitor of choice for researchers requiring precise RAAS pathway modulation without glucocorticoid perturbation. Unlike early ASIs (LCI699: 8-fold selectivity; FAD286: 40-fold), BI 689648 delivers a proven 149-fold selectivity index for CYP11B2 over CYP11B1, validated in nonhuman primate ACTH-challenge models. This prevents cortisol suppression confounds in cardiac/renal fibrosis studies. Orally bioavailable with established dose-response (5 mg/kg ~500 nM Cmax). Do not compromise your hypothesis with less selective analogs—verify batch purity and order today.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
Cat. No. B10801024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 689648
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
InChIInChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
InChIKeyDJFDCVNQDFICKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI 689648: An Aldosterone Synthase Inhibitor with Defined Selectivity Profile for Cardiometabolic Disease Research


BI 689648 is a synthetic small-molecule aldosterone synthase (AS) inhibitor belonging to the naphthyridine carboxamide class [1]. It functions by potently inhibiting cytochrome P450 11B2 (CYP11B2), the enzyme responsible for aldosterone synthesis, while demonstrating high selectivity over the closely related cortisol synthase CYP11B1. The compound exhibits an in vitro IC₅₀ of approximately 2 nM against aldosterone synthase and a selectivity factor of roughly 150-fold over cortisol synthase in recombinant enzyme assays [1]. BI 689648 is orally bioavailable and has been characterized in nonhuman primate models to assess its pharmacodynamic effects on aldosterone and cortisol levels [1].

Why Generic Aldosterone Synthase Inhibitors Cannot Substitute for BI 689648 in Specialized Research Applications


The development of aldosterone synthase inhibitors (ASIs) has been historically constrained by the high sequence homology (93%) between the target enzyme CYP11B2 and the off-target CYP11B1, which is essential for cortisol biosynthesis [1]. Many early ASIs, such as LCI699 (osilodrostat) and FAD286, exhibit inadequate selectivity, leading to dose-limiting suppression of cortisol and subsequent activation of the hypothalamic-pituitary-adrenal axis in clinical settings [1]. BI 689648 was specifically designed to overcome this limitation, achieving an in vitro selectivity factor of 149 over CYP11B1 compared to 8-fold for LCI699 and 40-fold for FAD286 [1]. In vivo, this translates to a >20-fold improvement in selectivity relative to these comparators in a nonhuman primate adrenocorticotropin-challenge model [1]. Consequently, substitution with less selective analogs would compromise experimental validity in studies requiring precise modulation of the renin-angiotensin-aldosterone system without perturbing glucocorticoid homeostasis.

Quantitative Differentiation of BI 689648: Comparative Selectivity, In Vivo Performance, and Class-Leading Potency


BI 689648 In Vitro Selectivity Advantage Over LCI699 and FAD286

BI 689648 demonstrates significantly higher in vitro selectivity for CYP11B2 over CYP11B1 compared to the clinical-stage ASIs LCI699 (osilodrostat) and FAD286 [1]. The compound achieves a selectivity factor of 149, representing a 18.6-fold improvement over LCI699 and a 3.7-fold improvement over FAD286 [1].

Aldosterone Synthase CYP11B2 Inhibition Selectivity Cardiometabolic Research

BI 689648 In Vivo Functional Selectivity in Nonhuman Primate Model

In a cynomolgus monkey adrenocorticotropin (ACTH)-challenge model, BI 689648 exhibited >20-fold greater selectivity in reducing aldosterone relative to cortisol compared to both FAD286 and LCI699 [1]. This in vivo result corroborates the in vitro selectivity data and demonstrates functional target engagement with minimal off-target endocrine disruption [1].

In Vivo Pharmacology Adrenocorticotropin Challenge Nonhuman Primate Selectivity

BI 689648 Selectivity Index Compared to Contemporary Aldosterone Synthase Inhibitors

A cross-study analysis of published selectivity index (SI) values reveals that BI 689648 occupies a distinct position among recent ASIs [1]. While newer agents such as lorundrostat exhibit higher SI values, BI 689648 maintains a selectivity advantage over first-generation clinical candidates and offers a well-characterized profile in both in vitro and in vivo nonhuman primate models [1].

Selectivity Index CYP11B2 Aldosterone Synthase Inhibitor Cross-Compound Comparison

BI 689648 Oral Bioavailability and Plasma Exposure in Nonhuman Primates

Following a single oral dose of 5 mg/kg in cynomolgus monkeys, BI 689648 achieves a peak plasma concentration (Cₘₐₓ) of approximately 500 nM [1]. This exposure level substantially exceeds the in vitro IC₅₀ for CYP11B2 (2 nM), indicating robust target coverage in vivo [1].

Pharmacokinetics Oral Bioavailability In Vivo Exposure Nonhuman Primate

Validated Research Applications for BI 689648 in Preclinical Cardiometabolic and Endocrine Studies


Investigating Aldosterone-Mediated Fibrosis and Vascular Remodeling

BI 689648 is optimally suited for studies examining the direct pathological effects of aldosterone on cardiac and renal tissue fibrosis. Its high selectivity minimizes confounding effects from cortisol depletion, allowing researchers to isolate the contribution of the mineralocorticoid pathway to fibrotic processes. The compound's demonstrated oral bioavailability and >20-fold in vivo selectivity in nonhuman primates [1] make it a rigorous tool for chronic intervention studies in relevant animal models.

Pharmacodynamic Assessment of Aldosterone Synthase Inhibition in Nonhuman Primates

The validated ACTH-challenge model in cynomolgus monkeys provides a robust platform for evaluating the pharmacodynamic effects of BI 689648 on plasma aldosterone and cortisol levels [1]. Researchers can leverage the established dose-response relationship (5 mg/kg yielding ~500 nM Cₘₐₓ) to design studies that correlate target engagement with downstream physiological outcomes [1]. This application is particularly valuable for translational research aiming to bridge preclinical findings to human disease.

Comparative Tool Compound Studies for Aldosterone Synthase Inhibitor Selectivity Profiling

Given the quantitative selectivity data available for BI 689648, LCI699, FAD286, dexfadrostat, baxdrostat, and lorundrostat [2], BI 689648 serves as a critical reference compound in head-to-head studies evaluating the impact of CYP11B2/CYP11B1 selectivity on physiological endpoints. Its intermediate selectivity index (149) relative to newer agents provides a benchmark for understanding the functional consequences of incremental improvements in target specificity.

Mechanistic Studies on Aldosterone Synthase Structure-Function and Inhibitor Binding

The well-defined chemical structure and published in vitro IC₅₀ values for BI 689648 against both CYP11B2 and CYP11B1 [1] support its use in molecular pharmacology studies aimed at elucidating the structural determinants of ASI selectivity. The compound's distinct selectivity profile, compared to analogs with lower SI values, can be exploited in structure-activity relationship (SAR) campaigns and computational docking studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI 689648

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.